molecular formula C15H20FNO4 B1415968 2-tert-Butoxycarbonylamino-3-(3-fluoro-5-methyl-phenyl)-propionic acid CAS No. 1260011-57-1

2-tert-Butoxycarbonylamino-3-(3-fluoro-5-methyl-phenyl)-propionic acid

Cat. No.: B1415968
CAS No.: 1260011-57-1
M. Wt: 297.32 g/mol
InChI Key: RLADOKXDXYKDBY-UHFFFAOYSA-N
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Description

2-tert-Butoxycarbonylamino-3-(3-fluoro-5-methyl-phenyl)-propionic acid is a protected amino acid derivative designed for advanced chemical and pharmaceutical research. This compound belongs to the family of Boc-protected phenylalanine analogs, where the amino group is safeguarded by a tert-butoxycarbonyl (Boc) group, a standard strategy in peptide synthesis to ensure selectivity and prevent side reactions during chain elongation . The core structure features a propionic acid backbone linked to a phenyl ring that is strategically substituted with both fluorine and methyl groups at the meta positions. This specific substitution pattern is of significant interest, as the introduction of fluorine can dramatically alter a molecule's electronic properties, metabolic stability, and bioavailability, making it a valuable tool in medicinal chemistry optimization programs . The primary application of this chemical is as a crucial building block (synthon) in the solid-phase and solution-phase synthesis of complex peptides and peptidomimetics. Researchers utilize it to incorporate a modified phenylalanine residue with specific steric and electronic characteristics into target sequences. Such engineered peptides are investigated for their potential as therapeutic agents, diagnostic tools, and biochemical probes. The Boc protecting group is particularly valued for its stability under a wide range of reaction conditions and its clean removal under mild acidic conditions, which is compatible with other common protecting groups used in synthesis . The structural motif of a fluorinated and alkylated aromatic ring is commonly explored in the development of active pharmaceutical ingredients (APIs) for various diseases, suggesting this compound's utility in creating novel enzyme inhibitors or receptor ligands . This product is provided for research use only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-(3-fluoro-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-9-5-10(7-11(16)6-9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLADOKXDXYKDBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-tert-Butoxycarbonylamino-3-(3-fluoro-5-methyl-phenyl)-propionic acid (commonly referred to as Boc-amino acid) is a synthetic amino acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility, making it an attractive candidate for various biochemical applications.

The molecular formula of this compound is C14H18FNOC_{14}H_{18}FNO with a molecular weight of approximately 251.30 g/mol. Its structure includes a fluorinated aromatic ring, which is known to influence biological activity through enhanced lipophilicity and bioavailability.

PropertyValue
Molecular FormulaC14H18FNOC_{14}H_{18}FNO
Molecular Weight251.30 g/mol
CAS Number1629658-18-9
SolubilityModerate in organic solvents
  • Inhibition of Enzymatic Activity : The presence of the fluorine atom in the aromatic ring significantly alters the electronic properties of the compound, which can enhance its interaction with various biological targets. Studies have shown that compounds containing fluorinated groups often exhibit increased potency in inhibiting enzymes such as proteases and kinases.
  • Anticancer Properties : Preliminary studies indicate that Boc-amino acids can exhibit anticancer activity by inducing apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.
  • Neuroprotective Effects : Research has suggested that similar compounds can provide neuroprotective benefits, potentially by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various Boc-amino acids on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to control groups.
  • Enzyme Inhibition : Another study focused on the inhibition of serine proteases by Boc-amino acid derivatives. The results showed that the compound effectively inhibited enzyme activity, suggesting potential applications in therapeutic settings for diseases involving protease dysregulation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its moderate lipophilicity. Studies indicate:

  • Absorption : High gastrointestinal absorption.
  • Distribution : Good distribution across biological membranes due to its lipophilic nature.
  • Metabolism : Primarily metabolized through hepatic pathways; however, specific metabolic pathways remain to be fully elucidated.
  • Excretion : Predominantly excreted via renal pathways.

Scientific Research Applications

Drug Development

The incorporation of trifluoromethyl groups into drug molecules has been shown to significantly enhance their pharmacological properties. In the context of 2-tert-Butoxycarbonylamino-3-(3-fluoro-5-methyl-phenyl)-propionic acid, the trifluoromethyl moiety contributes to increased lipophilicity and metabolic stability, which are essential for improving drug efficacy and bioavailability.

Recent studies have highlighted the role of fluorinated compounds in modulating enzyme activity and receptor interactions. For instance, compounds containing fluorinated phenylalanine derivatives have been explored for their ability to inhibit specific enzymes involved in cancer progression and inflammation .

Case Studies

Several studies have investigated the effects of similar compounds on various biological targets:

  • Inhibition of Enzyme Activity : Research has demonstrated that fluorinated amino acids can serve as effective inhibitors for enzymes such as proteases and kinases, which are critical in cancer biology .
  • Antitumor Activity : A study indicated that derivatives of fluorinated phenylalanine exhibited significant antitumor activity in vitro, suggesting potential therapeutic applications in oncology .

Peptide Synthesis

The Boc group allows for selective deprotection during peptide synthesis, facilitating the construction of complex peptides that can be used as therapeutic agents or research tools. This method is crucial for developing peptides that mimic natural hormones or neurotransmitters, potentially leading to novel treatments for various diseases .

Targeted Drug Delivery

Recent advancements in drug delivery systems have highlighted the importance of using compounds like this compound as linkers or components in targeted delivery vehicles. These vehicles can enhance the specificity and efficacy of drugs by directing them to specific tissues or cells, thereby minimizing side effects .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryDevelopment of fluorinated drugs with enhanced bioactivity
Peptide SynthesisUse of Boc protection strategy for complex peptide formation
Antitumor ActivityInhibition of cancer-related enzymes using derivatives
Targeted Drug DeliveryIncorporation into systems for enhanced specificity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-[tert-Butoxycarbonylamino]-2-methylpropionic Acid

  • Molecular Formula: C₉H₁₇NO₄
  • Molecular Weight : 203.24 g/mol
  • Key Differences :
    • Lacks the aromatic phenyl ring, instead featuring a methyl group at the third carbon.
    • Simpler structure with lower molecular weight and reduced lipophilicity.
  • Synthesis: Synthesized via rhodium-catalyzed hydrogenation of ethyl-2-cyanopropionate followed by BOC protection and chiral resolution using (R)-(+)-α-methylbenzylamine .
  • Applications : Primarily used in chiral synthesis due to its straightforward purification process.

3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic Acid

  • Molecular Formula: C₁₄H₁₂F₃NO₃
  • Molecular Weight : 299.25 g/mol
  • Key Differences :
    • Incorporates a furan ring and a trifluoromethylphenyl group, increasing electronegativity and steric bulk.
    • The trifluoromethyl group enhances metabolic stability compared to the target compound’s single fluorine atom.
  • Applications: Potential use in bioactive molecules due to the furan ring’s hydrogen-bonding capacity .

2-tert-Butoxycarbonylamino-3-(4-fluoro-3-methoxy-phenyl)-propionic Acid

  • Molecular Formula: C₁₅H₁₉FNO₅
  • Molecular Weight : 327.32 g/mol
  • Key Differences :
    • Substitutes the 3-fluoro-5-methylphenyl group with a 4-fluoro-3-methoxyphenyl group.
    • Methoxy group increases polarity and electron-withdrawing effects, altering solubility and reactivity.
  • Synthesis : Likely employs similar BOC protection strategies but requires regioselective methoxy and fluorine introduction .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Target Compound C₁₅H₁₉FNO₄ 313.32 3-fluoro-5-methylphenyl High lipophilicity, metabolic stability
3-[Boc-amino]-2-methylpropionic acid C₉H₁₇NO₄ 203.24 2-methyl Low steric hindrance, chiral purity
3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid C₁₄H₁₂F₃NO₃ 299.25 Trifluoromethylphenyl-furan Enhanced electronegativity, furan reactivity
2-Boc-amino-3-(4-fluoro-3-methoxyphenyl)-propionic acid C₁₅H₁₉FNO₅ 327.32 4-fluoro-3-methoxyphenyl Increased polarity, methoxy-mediated H-bonding

Research Findings and Implications

  • Synthetic Efficiency: The target compound’s synthesis may face challenges in regioselective fluorination and methyl group introduction compared to simpler analogs like 3-[Boc-amino]-2-methylpropionic acid, which achieves 72% yield via rhodium catalysis .
  • Biological Relevance : Fluorine at the meta position (as in the target compound) may optimize receptor binding compared to para-fluoro analogs (e.g., ’s compound), where steric clashes could occur .
  • Thermodynamic Stability : The trifluoromethyl group in ’s compound increases acidity (pKa ~1.5 lower than the target compound), impacting ionization and solubility .

Preparation Methods

Synthesis via Aromatic Fluorination and Amino Acid Derivatization

Step 1: Synthesis of 3-Fluoro-5-methyl-phenyl precursor

  • Starting Material: Commercially available 3-fluoro-5-methyl-phenyl compounds or their derivatives.
  • Method: Electrophilic aromatic substitution or nucleophilic aromatic substitution reactions are employed to introduce fluorine at the 3-position of the phenyl ring, often using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.
  • Data: Reaction conditions typically involve mild temperatures (0-25°C) in polar solvents such as acetonitrile or dichloromethane, with yields exceeding 80% in optimized protocols.

Step 2: Coupling with amino acid backbone

  • Method: The fluorinated aromatic compound is coupled with an amino acid precursor, such as protected amino acids (e.g., Boc-protected amino acids), via amide bond formation.
  • Reagents: Coupling agents like HATU, EDCI, or DCC in the presence of bases such as DIPEA or TEA.
  • Outcome: Formation of an amino acid derivative bearing the fluorinated phenyl ring.

Protection of the Amine Group with Boc

  • Reagent: Di-tert-butyl dicarbonate (Boc2O).
  • Reaction Conditions: Typically performed in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.
  • Procedure: The amino group of the amino acid derivative is reacted with Boc2O in the presence of a base like triethylamine, maintaining the temperature between 0-25°C.
  • Yield: Generally high, around 85-95%, with purification via column chromatography.

Carboxylic Acid Functionalization

  • Method: Hydrolysis or oxidation steps are employed to convert ester groups to free acids.
  • Reagents: Aqueous sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium carbonate (Na2CO3).
  • Conditions: Reactions are typically performed at 0-35°C, often at room temperature for convenience.
  • Purification: Acidification with dilute acid (e.g., citric acid) followed by extraction with ethyl acetate or other organic solvents.

Final Purification and Characterization

  • The crude product is purified through recrystallization or preparative chromatography.
  • Characterization involves NMR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and purity.

Data Table Summarizing the Preparation Methods

Step Reagents Conditions Purpose Yield (%) Remarks
Aromatic fluorination NFSI or Selectfluor 0-25°C, polar solvents Introduce fluorine at 3-position 80-90 Mild conditions, high selectivity
Coupling with amino acid HATU/EDCI, DIPEA RT, inert solvent Attach amino acid backbone 85-95 High efficiency, scalable
Boc protection Boc2O, TEA RT, dichloromethane Protect amino group 85-95 Purify via chromatography
Carboxylic acid formation NaOH/KOH 0-35°C Hydrolyze esters to acids 80-90 Acidify and extract
Final purification Recrystallization/Chromatography RT Purify final compound N/A Confirm purity >98%

Notable Research Findings and Optimization Strategies

  • Selectfluor and NFSI have been identified as superior fluorinating agents for aromatic fluorination, providing high regioselectivity and yield.
  • Coupling reagents such as HATU significantly improve coupling efficiency, reducing reaction times and side products.
  • Boc protection is best performed at ambient temperature to prevent side reactions and ensure complete protection.
  • Hydrolysis conditions are optimized to prevent racemization; mild base and controlled temperature are preferred.
  • Purification techniques like flash chromatography and recrystallization are crucial for obtaining pharmaceutical-grade purity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-tert-Butoxycarbonylamino-3-(3-fluoro-5-methyl-phenyl)-propionic acid, and what parameters critically influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling of tert-butoxycarbonyl (Boc)-protected amines with propionic acid derivatives. Critical parameters include:

  • Temperature control (e.g., 0–25°C for coupling reactions to minimize racemization).
  • Use of coupling agents like EDC/HOBt or DCC.
  • Protection/deprotection strategies for the Boc group (e.g., TFA-mediated deprotection).
  • Solvent selection (e.g., DMF or dichloromethane for solubility optimization) .
    • Data Table :
MethodCatalyst/ReagentYield (%)Purity (HPLC)Reference
Carbodiimide couplingEDC/HOBt72–85≥95%
Boc deprotectionTFA/DCM90–95≥98%

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to verify Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and aromatic fluorine coupling patterns .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z ~352) .
  • Elemental Analysis : Validate C, H, N, and F content (±0.3% theoretical) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Contradictions may arise from:

  • Stereochemical purity : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers and test individual bioactivity .
  • Assay variability : Standardize cell-based assays (e.g., glutamate receptor binding using HEK293 cells expressing AMPA receptors) with positive controls like AMPA .
  • Impurity profiling : LC-MS/MS to detect trace byproducts (e.g., de-fluorinated derivatives) that may antagonize receptor activity .

Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s chiral center?

  • Methodological Answer :

  • Asymmetric synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases for kinetic separation) .
  • Crystallization-induced diastereomer resolution : Convert racemic mixtures to diastereomeric salts with chiral acids (e.g., tartaric acid) .
    • Data Table :
StrategyEnantiomeric Excess (ee)Yield (%)Reference
Enzymatic resolution92–98%60–75
Diastereomeric salt formation85–90%70–80

Q. What environmental persistence assessment models apply to fluorinated aromatic compounds like this?

  • Methodological Answer :

  • Biodegradation assays : OECD 301F (ready biodegradability) to assess half-life in aquatic systems. Fluorinated aryl groups may resist microbial degradation .
  • QSAR modeling : Predict bioaccumulation using logP values (estimated ~2.8 for this compound) and compare to PFAS regulatory thresholds .

Data Contradiction Analysis

  • Case Study : Discrepancies in AMPA receptor binding affinity (IC50 values ranging from 10 nM to 1 µM):
    • Root Cause : Variations in receptor subunit composition (GluA2 vs. GluA3) and assay temperature (25°C vs. 37°C) .
    • Resolution : Conduct parallel assays with defined receptor subtypes and standardized conditions .

Research Workflow Recommendations

Synthesis : Prioritize carbodiimide coupling with EDC/HOBt for scalability, followed by TFA-mediated Boc deprotection .

Characterization : Combine NMR (for structural confirmation) and chiral HPLC (for enantiomeric purity) .

Biological Testing : Use HEK293 cells expressing GluA2/3 receptors under controlled pH (7.4) and temperature (37°C) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-Butoxycarbonylamino-3-(3-fluoro-5-methyl-phenyl)-propionic acid
Reactant of Route 2
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2-tert-Butoxycarbonylamino-3-(3-fluoro-5-methyl-phenyl)-propionic acid

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